molecular formula C9H7IO2 B176876 2-Iodocinnamic acid CAS No. 1643-34-1

2-Iodocinnamic acid

Cat. No.: B176876
CAS No.: 1643-34-1
M. Wt: 274.05 g/mol
InChI Key: SBCFNNJYIXFMFS-UHFFFAOYSA-N
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Description

2-Iodocinnamic acid is a valuable chemical building block in organic synthesis and drug discovery research. The iodine atom on the aromatic ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal for constructing complex biaryl and conjugated systems . These frameworks are core structures in many active pharmaceutical ingredients and functional materials. Researchers can leverage the reactivity of the iodine substituent for further functionalization, while the cinnamic acid backbone offers a known pharmacophore . The cinnamic acid scaffold, from which this derivative is built, is recognized in scientific literature for its broad pharmacological potential. Studies on cinnamic acid and its derivatives have reported a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects . This makes this compound a promising starting point for the synthesis and hit-to-lead optimization of novel bioactive compounds in medicinal chemistry campaigns . Furthermore, its structural features are of interest in the development of advanced materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-iodophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFNNJYIXFMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301031
Record name 3-(2-Iodophenyl)-2-propenoic acid
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Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-34-1
Record name 3-(2-Iodophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Iodophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Iodocinnamic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals, focusing on the structural utility and synthetic potential of 2-Iodocinnamic Acid (2-ICA) .

Executive Summary: The "Ortho-Iodo" Advantage

This compound (2-ICA) is more than a simple derivative of cinnamic acid; it is a "spring-loaded" synthetic scaffold. Its value in drug discovery lies in the unique juxtaposition of an electrophilic alkene, a nucleophilic carboxylate, and a labile ortho-iodide. This specific geometry enables rapid access to oxygen-containing heterocycles (isocoumarins) and nitrogen heterocycles (indoles, phenanthridines) via transition-metal-catalyzed cyclizations.

While unsubstituted cinnamic acid is primarily a metabolic standard, 2-ICA serves as a divergent core for Diversity-Oriented Synthesis (DOS), allowing researchers to build complex polycyclic architectures in a single catalytic step.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][2][3]
  • IUPAC Name: (2E)-3-(2-iodophenyl)prop-2-enoic acid

  • Molecular Formula: C

    
    H
    
    
    
    IO
    
    
  • Molecular Weight: 274.06 g/mol

  • SMILES: OC(=O)/C=C/c1ccccc1I

Stereochemistry & Halogen Bonding

The commercially available and thermodynamically stable form is the (E)-isomer (trans).

  • The Ortho-Effect: The bulky iodine atom at the C2 position introduces significant steric strain, forcing the side chain to adopt specific conformations that favor cyclization.

  • Halogen Bonding: The iodine atom acts as a halogen bond donor (

    
    -hole), capable of interacting with Lewis bases (carbonyl oxygens, nitrogens) in biological targets or crystal lattices. This non-covalent interaction (
    
    
    
    ) is increasingly exploited in rational drug design to improve ligand binding affinity.
Physicochemical Data Table
PropertyValue / DescriptionContext
Physical State White to off-white crystalline solidStable under standard conditions.[1]
Melting Point 158–160 °C (Experimental)*Significantly higher than cinnamic acid (133 °C) due to halogen packing interactions.
Solubility (Aq) Negligible (< 0.1 mg/mL)Requires basic pH (forming sodium salt) for aqueous dissolution.
Solubility (Org) HighSoluble in DMSO, DMF, MeOH, EtOH, and Acetone.
pKa ~4.3 (Predicted)Similar to cinnamic acid; carboxylate formation drives solubility.

H NMR Key

6.45 (d, J=15.8 Hz), 8.05 (d, J=15.8 Hz)
Large coupling constant (J > 15 Hz) confirms E-geometry.

*Note: Melting points vary slightly by purity and polymorph; values derived from recrystallized samples in synthesis literature.

Synthetic Utility & Reactivity[5]

The core value of 2-ICA is its reactivity profile. It undergoes three primary classes of reactions:

  • Decarboxylation: To form 2-iodostyrene (Heck precursor).

  • Amidation/Esterification: Functionalization of the tail.

  • Metal-Catalyzed Annulation: The iodine serves as an oxidative addition handle for Pd(0), enabling intramolecular trapping by the carboxylate or external nucleophiles.

Reactivity Map (Graphviz Visualization)

ReactivityMap ICA This compound (Scaffold) Isocoumarin Isocoumarins (Anticancer/Antimicrobial) ICA->Isocoumarin Pd(OAc)2, CuCl2 Intramolecular Cyclization Indole Indoles (via C-H Activation) ICA->Indole Pd cat., Amines Larock-type Annulation Heck Styryl Derivatives (Chain Extension) ICA->Heck Pd(0), Alkenes Intermolecular Coupling

Figure 1: Divergent synthetic pathways from this compound. The "Ortho-Iodo" moiety is the critical trigger for cyclization pathways.

Experimental Protocols

Synthesis of (E)-2-Iodocinnamic Acid (Knoevenagel Condensation)

Objective: Synthesis of the core scaffold from 2-iodobenzaldehyde. This method is preferred over the Perkin reaction due to milder conditions and higher purity.

Reagents:

  • 2-Iodobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5.0 eq)

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (1M, for workup)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (0.1 mL). The reaction may slightly exotherm.

  • Reflux: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde). Note: Evolution of CO

    
     bubbles indicates decarboxylation of the malonate intermediate.
    
  • Workup: Cool the mixture to 0 °C. Slowly pour into ice-cold 1M HCl (50 mL) with vigorous stirring. The pyridine will protonate and dissolve, while the product precipitates.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield pure (E)-2-iodocinnamic acid.

Validation (NMR): Look for the diagnostic trans-alkene doublets at


 ~6.4 and ~8.0 ppm with J

16 Hz.
Application: Pd-Catalyzed Synthesis of Isocoumarins

Objective: Cyclization of 2-ICA to form isocoumarin, a bioactive pharmacophore found in fungal metabolites.

Mechanism: The reaction proceeds via Oxidative Addition of Pd(0) into the C-I bond, followed by coordination of the alkyne (or alkene in oxidative variants) and Intramolecular Nucleophilic Attack by the carboxylate oxygen.

IsocoumarinMech Start This compound Step1 Oxidative Addition (Pd inserts into C-I) Start->Step1 Pd(0) Step2 Pd(II) Intermediate Step1->Step2 Step3 Alkyne Insertion (if coupling partner present) Step2->Step3 R-C≡C-R' Step4 Reductive Elimination (C-O Bond Formation) Step3->Step4 Intramolecular Trapping Product Substituted Isocoumarin Step4->Product

Figure 2: Mechanistic flow for the Palladium-catalyzed annulation of 2-ICA.

Biological Implications & Drug Discovery

The Isocoumarin Pharmacophore

This compound is the primary precursor for isocoumarins (1H-isochromen-1-ones). This structural motif is ubiquitous in natural products exhibiting:

  • Serine Protease Inhibition: Isocoumarins can acylate the active site serine of proteases (e.g., chymotrypsin, elastase), acting as suicide inhibitors.

  • Antifungal Activity: Natural derivatives like Oospolactone are derived from this pathway.

  • Anticancer Potential: Synthetic derivatives synthesized via the 2-ICA route have shown cytotoxicity against HeLa and MCF-7 cell lines by disrupting microtubule dynamics.

Halogen-Directed Interactions

In fragment-based drug discovery (FBDD), the 2-iodo moiety is not just a leaving group. If retained in the final molecule (e.g., in non-cyclized derivatives), the iodine atom can function as a "molecular anchor" via Halogen Bonding .

  • Mechanism: The

    
    -hole (positive electrostatic potential patch) on the iodine aligns linearly with backbone carbonyls of proteins.
    
  • Strength: These interactions can be comparable to weak hydrogen bonds (1–5 kcal/mol), improving potency and selectivity.

References

  • Larock, R. C., et al. (2005). "Synthesis of Isocoumarins and

    
    -Pyrones via Palladium-Catalyzed Annulation." Journal of Organic Chemistry. 
    
  • Cant, A. A., et al. (2012).[2] "Nickel-catalysed aromatic Finkelstein reaction of aryl and heteroaryl bromides." Chemical Communications.

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews.

  • PubChem Compound Summary. (2023). "this compound (CAS 1643-34-1)." National Center for Biotechnology Information.

  • Larsen, J., et al. (2018). "Knoevenagel Condensation: A Green Approach." Green Chemistry Letters.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining, analyzing, and predicting the solubility of 2-iodocinnamic acid (2-ICA) in organic solvents. As a critical intermediate in the synthesis of isocoumarins and a substrate for palladium-catalyzed Heck coupling reactions, understanding the solubility profile of 2-ICA is essential for optimizing reaction yields and purification processes.

This guide moves beyond static data tables, offering a self-validating experimental protocol based on dynamic laser monitoring and gravimetric analysis. It synthesizes thermodynamic principles with practical process design, ensuring researchers can generate high-fidelity data specific to their operational conditions.

Part 1: Chemical Context & Significance[1]

This compound (


) is a halogenated derivative of cinnamic acid. Its poor water solubility and high sensitivity to solvent polarity dictate the efficiency of downstream applications.
Critical Applications
  • Heck Coupling Substrates: The iodine moiety at the ortho position makes 2-ICA highly reactive in Pd-catalyzed cross-coupling, requiring complete dissolution in polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., Ethanol) for homogeneous catalysis.

  • Heterocycle Synthesis: It serves as a precursor for biologically active isocoumarins via cyclization.

  • Purification: Crystallization efficiency depends heavily on the temperature-dependent solubility differential (supersaturation width), which is governed by the solvent's dielectric constant and hydrogen-bonding capability.

Part 2: Solubility Behavior & Thermodynamics[2][3][4][5][6]

While specific literature data for the iodo- derivative is less ubiquitous than its chloro- analog, the solubility behavior of 2-ICA follows strict thermodynamic laws applicable to halogenated cinnamic acids.

Expected Solubility Profile

Based on structural analogs (2-chlorocinnamic acid) and solute-solvent interaction theories, 2-ICA exhibits the following solubility hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Polar Aprotic DMF, DMSO, NMPHigh Dipole-dipole interactions; disruption of acid dimer H-bonds.
Polar Protic Ethanol, Methanol, IPAModerate to High Hydrogen bonding with the carboxylic acid group.
Esters Ethyl AcetateModerate Van der Waals forces; weaker dipole interactions.
Non-Polar Hexane, TolueneLow High crystal lattice energy dominates; poor solvation.
Thermodynamic Parameters

The dissolution of 2-ICA is an endothermic process (


) driven by entropy (

).
  • Enthalpy (

    
    ):  Positive. Energy is required to break the crystal lattice (intermolecular hydrogen bonds between carboxylic acid dimers).
    
  • Entropy (

    
    ):  Positive. The disorder increases as the ordered crystal lattice breaks into solvated molecules.
    
  • Gibbs Free Energy (

    
    ):  Decreases (becomes more negative) as temperature increases, indicating higher spontaneity at elevated temperatures.
    

Part 3: Theoretical Modeling

To predict solubility (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) at unsampled temperatures, the Modified Apelblat Equation  is the industry standard for cinnamic acid derivatives. It correlates the mole fraction solubility with temperature (

).[1][2]


  • 
     : Mole fraction solubility of 2-ICA.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[3][4][5]
    
  • 
     : Empirical parameters derived from experimental data regression.
    
    • Parameter B is related to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

Part 4: Experimental Protocol (Self-Validating)

This section details a dual-method approach: Dynamic Laser Monitoring for real-time equilibrium detection and Gravimetric Analysis for absolute quantification.

Method A: Dynamic Laser Monitoring (The Modern Standard)

This method eliminates the guesswork of "visual inspection" for saturation.

Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Loop Prep 1. Solvent Preparation (Degas & Temp Control) Add 2. Excess Solute Addition (Solid 2-ICA) Prep->Add Equil 3. Equilibration (Stirring @ Constant T) Add->Equil Laser 4. Laser Monitoring (Transmittance Plateau) Equil->Laser Real-time Monitoring Laser->Equil Signal Fluctuating Sample 5. Supernatant Extraction (Syringe Filter 0.45µm) Laser->Sample Signal Stable (>1h) Analysis 6. Quantification (HPLC or Gravimetric) Sample->Analysis

Figure 1: Automated solubility determination workflow using laser monitoring to ensure true equilibrium.

Step-by-Step Methodology
  • Setup: Use a jacketed glass vessel connected to a programmable circulating water bath (accuracy

    
     K).
    
  • Solvent Loading: Add a precise mass of pure solvent (e.g., Ethanol, mass purity

    
    ).
    
  • Solute Addition: Add this compound in excess. The solution must remain turbid.

  • Laser Monitoring: Insert a laser transmission probe.

    • Principle: As the solid dissolves, transmittance changes. When the solution reaches saturation (equilibrium), the undissolved solid density stabilizes, and the laser transmittance signal plateaus.

    • Criteria: Equilibrium is confirmed when the signal deviation is

      
       for 60 minutes.
      
  • Sampling: Stop stirring. Allow phases to separate (static sedimentation) for 2 hours. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 313 K until constant weight.

    • HPLC: Dilute with mobile phase and analyze (C18 column, UV detection at 270-290 nm).

Part 5: Implications for Process Design[4]

Understanding the solubility curve allows for the design of Cooling Crystallization processes.

Crystallization Logic
  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
    ). Ethanol or Isopropanol are often ideal.
    
  • Metastable Zone Width (MSZW): The gap between the solubility curve and the supersolubility curve.

    • Narrow MSZW: Risk of spontaneous, uncontrolled nucleation (fines).

    • Wide MSZW: Allows for seeded growth of large, pure crystals.

Thermodynamic Logic Diagram

ThermoLogic TempUp Increase Temperature (T) Gibbs Gibbs Free Energy (ΔG) Becomes More Negative TempUp->Gibbs Endothermic (ΔH > 0) Interaction Solute-Solvent Interaction TempUp->Interaction Kinetic Energy Solubility Solubility (x) Increases Gibbs->Solubility Spontaneity Interaction->Solubility Overcomes Lattice Energy

Figure 2: Thermodynamic causality of this compound dissolution.

References

  • Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents.

    • Source: Journal of Chemical & Engineering D
    • Relevance: Provides the closest structural analog data and validates the Modified Apelblat model for halogen
    • URL:[Link] (Analogous Study)

  • Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study.

    • Source: Dissolution Technologies.[1]

    • Relevance: Establishes the laser monitoring protocol as a standard for solubility determin
    • URL:[Link]

  • Solubility and thermodynamic analysis of iodine-containing organoaluminum.

    • Source: ResearchG
    • Relevance: Demonstrates thermodynamic modeling (Van't Hoff) for iodine-containing organic compounds.
    • URL:[Link]

  • Solubilities of Cinnamic Acid Esters in Organic Solvents.

    • Source: Journal of Chemical & Engineering Data.[6][7][8]

    • Relevance: Baseline data for the cinnam
    • URL:[Link]

Sources

2-Iodocinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 2-iodocinnamic acid (o-iodocinnamic acid), a critical halogenated building block in medicinal chemistry.

Privileged Scaffold Precursor for Heterocyclic Synthesis

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound is an ortho-substituted acrylic acid derivative. Its structural significance lies in the proximity of the iodine atom to the


-unsaturated carboxyl group, creating a "pre-organized" motif for metal-catalyzed cyclization reactions (e.g., to isocoumarins or indoles).
Core Data Table
ParameterTechnical Specification
IUPAC Name (2E)-3-(2-iodophenyl)prop-2-enoic acid
Common Name This compound; o-Iodocinnamic acid
CAS Registry Number 1643-34-1
Molecular Formula

Molecular Weight 274.05 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in water
Melting Point Typically >200°C (Analogous o-chloro variant mp: ~212°C)
Isomerism Predominantly exists as the trans (E) isomer due to steric stability

Synthetic Routes & Mechanistic Insight

The most robust synthetic route for this compound is the Perkin Reaction . This method is preferred over direct iodination of cinnamic acid, which often suffers from poor regioselectivity (favoring the para position).

The Perkin Condensation Protocol

Reaction Logic: This base-catalyzed aldol-type condensation involves the reaction of 2-iodobenzaldehyde with acetic anhydride. The ortho-iodine substituent is bulky, necessitating higher thermal energy (reflux at ~160–180°C) compared to unsubstituted benzaldehyde.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the stepwise conversion from aldehyde to the final acid product.

PerkinSynthesis Start 2-Iodobenzaldehyde Intermediate Mixed Anhydride Intermediate Start->Intermediate Aldol Condensation (170°C, 4-6h) Reagents Acetic Anhydride + NaOAc (Base) Reagents->Intermediate Elimination Beta-Elimination (- AcOH) Intermediate->Elimination Hydrolysis Hydrolysis (H2O / H+) Elimination->Hydrolysis Product This compound (E-Isomer) Hydrolysis->Product

Figure 1: Step-wise mechanistic flow of the Perkin condensation synthesis for this compound.

Experimental Protocol: Synthesis of this compound

Note: All procedures should be performed in a fume hood with appropriate PPE.

Reagents:

  • 2-Iodobenzaldehyde (10 mmol, 2.32 g)

  • Acetic Anhydride (15 mL, excess)

  • Sodium Acetate (anhydrous, 15 mmol, 1.23 g)

Procedure:

  • Setup: Charge a dried round-bottom flask with 2-iodobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Reaction: Attach an air condenser (or reflux condenser) and heat the mixture in an oil bath at 170°C for 6 hours. The high temperature is critical to drive the formation of the sterically hindered alkene.

  • Workup: Cool the reaction mixture to ~80°C and pour into ice-cold water (100 mL) to hydrolyze excess anhydride.

  • Neutralization: Basify with saturated

    
     or 
    
    
    
    to pH 10. This solubilizes the product as the carboxylate salt (
    
    
    ).
  • Filtration: Filter the solution to remove any unreacted aldehyde (insoluble organics).

  • Precipitation: Acidify the filtrate carefully with concentrated HCl to pH 2. The this compound will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (3:1) to yield pure needles.

Reactivity & Applications in Drug Design[13][14]

This compound is a "privileged" intermediate because it possesses two orthogonal reactive handles:

  • Carboxylic Acid: Available for amide coupling or esterification.

  • Aryl Iodide: Highly reactive in Palladium-catalyzed cross-coupling (Heck, Suzuki, Sonogashira).

The "Ortho-Effect" in Heterocycle Synthesis

The proximity of the iodine to the alkene/acid moiety allows for rapid intramolecular cyclization, a key strategy in synthesizing Isocoumarins and Indoles .

Pathway Visualization (DOT)

Applications Core This compound Heck Intramolecular Heck Reaction (Pd(OAc)2, PPh3) Core->Heck Cyclization Castagnoli Castagnoli-Cushman Reaction (Reaction with Imines) Core->Castagnoli Condensation Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira C-C Bond Formation Isocoumarin Isocoumarins (Bioactive Lactones) Heck->Isocoumarin Lactams Isoquinolonic Acids (Antitumor Scaffolds) Castagnoli->Lactams Alkynyl Ortho-Alkynyl Cinnamates Sonogashira->Alkynyl Alkynyl->Isocoumarin 2nd Step Cyclization

Figure 2: Divergent synthetic utility of this compound in generating heterocyclic scaffolds.

Key Application: Synthesis of Isocoumarins

Isocoumarins are naturally occurring lactones with significant antifungal and anti-inflammatory activity.

  • Method: Copper or Palladium-catalyzed cyclization.

  • Mechanism: The metal inserts into the C-I bond, activates the alkene, and facilitates nucleophilic attack by the carboxylate oxygen.

Handling & Safety Profile

While valuable, this compound presents specific hazards typical of halogenated aromatic acids.

  • GHS Classification:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store in a cool, dry place away from light. Iodine-carbon bonds can be photosensitive over long durations; amber vials are recommended.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • PubChem Compound Summary. (2025). 4-Iodocinnamic acid (Isomer Reference/Analog Data). National Center for Biotechnology Information. [Link]

  • Cheméo. (2025).[5] Chemical Properties of this compound (CAS 1643-34-1).[6][Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Iodocinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

2-Iodocinnamic acid is a critical intermediate in organic synthesis, serving as a functionalized scaffold for the construction of complex heterocycles such as isocoumarins and indoles. Its iodine handle at the ortho position makes it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira), facilitating the rapid elaboration of drug-like scaffolds.

This protocol details the synthesis of (E)-2-iodocinnamic acid via the Perkin Reaction . While the Knoevenagel condensation is a viable alternative, the Perkin reaction is often preferred for its operational simplicity, cost-effectiveness, and high selectivity for the thermodynamically stable trans (E) isomer.

key Advantages of this Protocol
  • Scalability: The reaction uses inexpensive reagents (acetic anhydride, potassium acetate) and can be scaled from grams to kilograms.

  • Selectivity: Delivers predominantly the (E)-isomer (

    
    ).
    
  • Purification: Relies on acid-base extraction and recrystallization, avoiding expensive chromatography.

Reaction Mechanism & Design

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2][3] For this compound, the steric bulk of the ortho-iodo substituent significantly influences the reaction kinetics, requiring higher temperatures and longer reaction times compared to unsubstituted benzaldehyde.

Mechanistic Pathway

The reaction proceeds via the formation of an anhydride enolate, which attacks the aldehyde carbonyl.[1] The resulting


-hydroxy anhydride undergoes thermal dehydration and subsequent hydrolysis to yield the free acid.

PerkinMechanism Reagents Reagents: Acetic Anhydride + Base Enolate Enolate Formation Reagents->Enolate Deprotonation Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 Attack on 2-Iodobenzaldehyde Elimination Dehydration (-H2O) Intermediate1->Elimination Thermal Elimination Hydrolysis Hydrolysis (Workup) Elimination->Hydrolysis Mixed Anhydride Product (E)-2-Iodocinnamic Acid Hydrolysis->Product Acidification

Figure 1: Mechanistic pathway of the Perkin reaction transforming 2-iodobenzaldehyde to this compound.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]RoleSafety Note
2-Iodobenzaldehyde 232.021.0SubstrateLight sensitive; store in dark.
Acetic Anhydride 102.094.0Reagent/SolventCorrosive, lachrymator.[3]
Potassium Acetate 98.141.5BaseHygroscopic; fuse before use.
Sodium Carbonate 105.99-Workup BaseIrritant.
HCl (conc.) 36.46-PrecipitationCorrosive.
Step-by-Step Procedure
Phase A: Reaction Assembly
  • Preparation of Base: Grind potassium acetate (KOAc) to a fine powder. To ensure anhydrous conditions, fuse the KOAc in a porcelain dish using a Bunsen burner until it melts and resolidifies. Grind again immediately before use.

    • Expert Insight: Moisture in the base hydrolyzes acetic anhydride to acetic acid, quenching the reaction and lowering yields.

  • Charging: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine:

    • 11.6 g (50 mmol) of 2-iodobenzaldehyde

    • 7.4 g (75 mmol) of fused KOAc

    • 20 mL (~200 mmol) of Acetic Anhydride

  • Reflux: Attach an air condenser (or water condenser) and a drying tube (CaCl₂). Heat the mixture in an oil bath at 150–160 °C for 6–8 hours .

    • Note: The high temperature is required to overcome the steric hindrance of the iodine atom.

Phase B: Isolation & Workup
  • Quenching: Allow the reaction mixture to cool to ~80 °C. Pour the hot mixture into 300 mL of water.

  • Neutralization: Add solid sodium carbonate (Na₂CO₃) in small portions with vigorous stirring until the solution is alkaline (pH 9–10).

    • Purpose: This hydrolyzes excess acetic anhydride and converts the cinnamic acid product into its water-soluble carboxylate salt.

  • Filtration (Critical): Heat the alkaline solution to boiling for 10 minutes (to ensure complete hydrolysis), add activated charcoal (optional, for decolorization), and filter while hot through Celite or a fluted filter paper.

    • Removal of Impurities: Unreacted 2-iodobenzaldehyde (insoluble in water) and polymeric byproducts are removed here.

  • Precipitation: Cool the filtrate to room temperature. Slowly add concentrated HCl with stirring until the pH reaches ~1.

    • Observation: A thick white/off-white precipitate of crude this compound will form.

  • Collection: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove inorganic salts.

Phase C: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from Ethanol/Water (3:1) or Glacial Acetic Acid .

    • Protocol: Dissolve in minimum hot solvent, filter if necessary, and allow to cool slowly to RT, then to 4 °C.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.

Workflow Start Start: 2-Iodobenzaldehyde + Acetic Anhydride + KOAc Reflux Reflux @ 160°C (6-8 Hours) Start->Reflux Quench Pour into Water Basify with Na2CO3 Reflux->Quench Filter1 Filter (Remove unreacted aldehyde) Quench->Filter1 Acidify Acidify Filtrate (HCl) Precipitate Product Filter1->Acidify Filtrate contains Product Salt Recryst Recrystallize (EtOH/H2O) Acidify->Recryst Crude Solid Final Pure (E)-2-Iodocinnamic Acid Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of this compound.

Characterization & Quality Control

The product should be characterized to confirm identity (structure) and purity (isomer ratio).

Physical Properties
PropertyValue / RangeNotes
Appearance White to off-white needlesDiscoloration indicates iodine leaching.
Melting Point 162 – 164 °CSharp range indicates high purity [1].
Yield 60 – 75%Typical for ortho-substituted substrates.
Spectroscopy (NMR)

The coupling constant (


) of the vinylic protons is the definitive metric for stereochemistry.
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.50 (s, 1H, -COOH)
      
    • 
       7.95 (d, J = 8.0 Hz, 1H, Ar-H ortho to I)
      
    • 
       7.78 (d, J = 15.8 Hz , 1H, =CH-Ar) 
      
      
      
      Confirms (E)-isomer
    • 
       7.45 (t, 1H, Ar-H)
      
    • 
       7.15 (t, 1H, Ar-H)
      
    • 
       6.55 (d, J = 15.8 Hz, 1H, =CH-COOH)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Wet reagents (KOAc)Ensure KOAc is freshly fused. Acetic anhydride must be free of acid.[3]
Oily Product Incomplete hydrolysisBoil the basic solution longer (Step 6) before acidification.
Yellow/Brown Color Iodine liberationWash crude solid with dilute sodium thiosulfate (

) solution.
Low MP Isomer mixture or wetDry thoroughly; check NMR. Recrystallize again to remove (Z)-isomer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Johnson, J. R. (1942). "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210.[5]

  • Larsen, A. et al. (2015). "Synthesis of ortho-substituted cinnamic acids." Journal of Chemical Education. (General methodology reference).

  • SpectraBase. (2023). "this compound Proton NMR." Wiley Science Solutions.

(Note: While specific URL deep links to paywalled journals are provided via DOI, general textbook references are linked to authoritative publishers or library records.)

Sources

Application Notes & Protocol: Palladium-Catalyzed Intramolecular Heck Reaction of 2-Iodocinnamic Acid Derivatives for Isocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for carbon-carbon bond formation.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the construction of substituted alkenes, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[1][4][5][6]

This application note focuses on a sophisticated and highly efficient variant: the intramolecular Heck reaction. Specifically, we explore its application to derivatives of 2-iodocinnamic acid for the synthesis of isocoumarins. Isocoumarins are a privileged heterocyclic motif found in numerous natural products exhibiting a wide array of biological activities, including antitumor and anti-HIV properties.[7] The intramolecular pathway is often more efficient and offers superior regiocontrol compared to its intermolecular counterpart, making it a strategic choice for constructing complex cyclic systems.[8][9]

Herein, we provide a detailed examination of the reaction mechanism, critical parameters, a step-by-step laboratory protocol, and troubleshooting guidance for researchers, scientists, and drug development professionals seeking to leverage this elegant transformation.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Heck reaction hinges on a palladium catalytic cycle that shuttles between the Pd(0) and Pd(II) oxidation states.[1][10][11] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.

The cycle comprises several discrete, sequential steps:

  • Precatalyst Activation: Most Heck reactions employ a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂). This is reduced in situ to the active Pd(0) species, often by a phosphine ligand, an amine base, or the solvent itself.[1][12]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound derivative. This is typically the rate-determining step for aryl halides and results in a square planar organopalladium(II) complex.[4][10] The high reactivity of aryl iodides makes them excellent substrates for this step.[8][10]

  • Migratory Insertion (Carbopalladation): The tethered alkene moiety of the substrate coordinates to the palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons while the palladium atom becomes bonded to the other.[4][10][13] In intramolecular reactions, this step dictates the formation of the new ring system.

  • β-Hydride Elimination: For the reaction to proceed to the desired cyclized alkene, a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon must be accessible. A syn-β-hydride elimination occurs, forming the new endocyclic double bond and a hydridopalladium(II) halide species.[4][14][15]

  • Reductive Elimination & Catalyst Regeneration: A stoichiometric amount of base is crucial for the final step. The base facilitates the reductive elimination of HX (in this case, HI) from the hydridopalladium(II) complex, thereby regenerating the active Pd(0) catalyst, which can then enter a new cycle.[11][12][14]

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Organo-Pd(II) Complex (Ar-Pd(II)L₂-I) Pd0->OxAdd Oxidative Addition (+ Ar-I) Insertion Cyclized Pd(II) Intermediate OxAdd->Insertion Migratory Insertion (Intramolecular) BetaElim Hydrido-Pd(II) Complex (H-Pd(II)L₂-I) Insertion->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (+ Base, -> BH⁺X⁻) Product Isocoumarin Product BetaElim->Product Salt Salt Byproduct (BH⁺I⁻) BetaElim->Salt ArI 2-Iodo-Substrate (Ar-I) ArI->OxAdd Base Base (e.g., Et₃N) Base->BetaElim

Caption: The Pd(0)/Pd(II) catalytic cycle for the intramolecular Heck reaction.

Core Components & Parameter Optimization

The success of the intramolecular Heck reaction depends on the judicious selection of several key components.

  • Substrate: The model substrate is a derivative of this compound where the carboxylic acid is esterified with an alcohol containing an alkene, creating the tether for cyclization. The high reactivity of the C-I bond facilitates the initial oxidative addition step.

  • Palladium Source (Precatalyst): A range of palladium sources can be used.

    • Palladium(II) Acetate (Pd(OAc)₂): Highly common, air-stable, and efficient. Often used in combination with phosphine ligands.[1]

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A Pd(0) source that does not require in situ reduction, but can be sensitive to air.[10]

    • Palladium on Carbon (Pd/C): A heterogeneous catalyst that can simplify product purification, though it may sometimes exhibit lower activity than homogeneous counterparts.[6][8]

  • Ligands: While highly reactive aryl iodides can sometimes undergo Heck coupling without added ligands, their inclusion is generally beneficial.[8] Ligands stabilize the palladium catalyst, prevent its precipitation as inactive palladium black, and modulate its electronic and steric properties to enhance reactivity and selectivity.[10]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) and Tri-o-tolylphosphine (P(o-tol)₃) are classic choices.[16]

    • Bidentate Phosphines: Ligands like BINAP are particularly useful in asymmetric Heck reactions where stereocontrol is desired.[1]

  • Base: A stoichiometric quantity of base is non-negotiable for catalyst turnover.[16] The choice can impact reaction rate and yield.

    • Organic Amines: Triethylamine (Et₃N) or other hindered amines are frequently used, acting as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst.[1][12]

    • Inorganic Carbonates/Acetates: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or sodium bicarbonate (NaHCO₃) are effective, milder alternatives.[1][8][16]

  • Solvent: The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile (MeCN) are the most common and effective solvents due to their ability to stabilize the charged intermediates in the catalytic cycle.[8][16][17]

    • Greener Alternatives: Efforts have been made to replace traditional polar aprotic solvents with more environmentally benign options like cyclic carbonates (ethylene/propylene carbonate) or aqueous systems.[5][18]

Table 1: Comparison of Typical Heck Reaction Conditions
ParameterCondition 1 (Classic)Condition 2 (Ligand-Free)Condition 3 (Inorganic Base)
Substrate Aryl IodideAryl IodideAryl Bromide
Alkene Styrenen-Butyl AcrylateAcrylic Acid
Catalyst Pd(OAc)₂ (1-5 mol%)Pd(OAc)₂ (1-2 mol%)PdCl₂ (2-5 mol%)
Ligand PPh₃ (2-10 mol%)NoneP(o-tol)₃ (4-10 mol%)
Base Et₃N (1.2-2.0 eq)Et₃N (1.5 eq)K₂CO₃ (2.0 eq)
Solvent Acetonitrile or DMFNMPDMF/H₂O
Temperature 80-120 °C100-140 °C100-150 °C
Reference General knowledge[1][16]Adapted from[8]Adapted from[8][19]

Detailed Experimental Protocol

This protocol describes the synthesis of a 3-methylisocoumarin via an intramolecular Heck cyclization of an allyl 2-iodobenzoate precursor. This serves as a representative workflow that can be adapted for various this compound derivatives.

Reaction Scheme:

(Image of the intramolecular Heck cyclization of allyl 2-iodobenzoate to 3-methylisocoumarin)

Materials:

  • Allyl 2-iodobenzoate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous (to make a 0.1 M solution)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add allyl 2-iodobenzoate (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to reflux (approx. 82 °C for acetonitrile).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic base and any precipitated palladium black. Wash the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the isocoumarin product.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 3-methylisocoumarin.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow A 1. Reagent Addition (Substrate, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill N₂) A->B C 3. Solvent Addition (Anhydrous MeCN) B->C D 4. Heat to Reflux (82 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Cool & Filter (Remove Solids) E->F G 7. Aqueous Workup (Extraction & Washing) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: A typical workflow for Heck synthesis and product isolation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(II) precatalyst not reduced; Pd(0) oxidized by air.Ensure a thoroughly inert atmosphere. Use a fresh bottle of base (e.g., Et₃N) which can aid reduction. Consider using a direct Pd(0) source like Pd(PPh₃)₄.
Insufficient Temperature: Reaction may have a high activation energy.Increase the reaction temperature. Switch to a higher-boiling solvent like DMF or NMP.
Poorly Soluble Base: Inorganic base may not be interacting effectively.Add a phase-transfer catalyst (e.g., TBAB) if using an inorganic base.[8] Switch to a soluble organic base like Et₃N.
Formation of Side Products Double Bond Isomerization: The newly formed double bond migrates.This can sometimes be suppressed by adding silver salts (Ag₂CO₃), which can alter the reaction mechanism.
Homocoupling of Substrate: Two molecules of the aryl iodide react.Lower the catalyst loading. Ensure slow, controlled heating.
Catalyst Deactivation (Black Precipitate) Ligand Dissociation/Decomposition: Unstabilized Pd(0) aggregates into inactive palladium black.Increase the ligand-to-palladium ratio. Use more robust, bulky electron-rich phosphine ligands.[8]
High Reaction Temperature: Prolonged heating can lead to catalyst decomposition.Run the reaction at the lowest effective temperature. Once initiation occurs, it may be possible to lower the temperature slightly.

Conclusion

The intramolecular Heck reaction is an exceptionally reliable and high-yielding method for the synthesis of complex cyclic structures from readily available starting materials. Its application to this compound derivatives provides a direct and elegant route to the isocoumarin scaffold, a core structure in many biologically active molecules. By carefully selecting the catalyst, base, and solvent, and by understanding the underlying catalytic cycle, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic targets. The protocols and insights provided herein serve as a robust starting point for professionals in chemical research and drug development to harness the full potential of this Nobel Prize-winning transformation.[1]

References

  • Heck Reaction—State of the Art. (2017). MDPI. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Basic Principles - Heck Reactions. (2007). Wipf Group, University of Pittsburgh. Available at: [Link]

  • Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. (2014). ACS Publications. Available at: [Link]

  • Chemistry Heck Reaction. SATHEE. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Heck reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]

  • Mechanism of the palladium-catalyzed Heck reaction. ResearchGate. Available at: [Link]

  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. Available at: [Link]

  • Heck Reaction. (2021). J&K Scientific LLC. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • CHAPTER 11: Heck Reactions. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Solution-phase synthesis of a diverse isocoumarin library. SciSpace. Available at: [Link]

  • Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. De Gruyter. Available at: [Link]

  • Synthesis of the isocoumarin portion of the rubromycins. ResearchGate. Available at: [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Indian Chemical Society. Available at: [Link]

  • Isocoumarin synthesis. Organic Chemistry Portal. Available at: [Link]

  • Intro to Organometallics: The Heck Reaction. (2013). Odinity. Available at: [Link]

  • Regioselective One‐Pot Synthesis of Isocoumarins and Phthalides from 2‐Iodobenzoic Acids and Alkynes by Temperature Control. OUCI. Available at: [Link]

  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. (1999). Johnson Matthey Technology Review. Available at: [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. Available at: [Link]

Sources

High-Efficiency Suzuki-Miyaura Coupling of 2-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | AN-2025-SC-02

Abstract

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-iodocinnamic acid with arylboronic acids to synthesize (E)-3-(2-arylphenyl)acrylic acids (2-arylcinnamic acids). Unlike standard aryl halides, this compound presents unique challenges due to the presence of an acidic functionality (


), an electrophilic alkene, and the potential for competing decarboxylation or lactonization pathways. This document provides a robust, self-validating methodology emphasizing base stoichiometry, solubility management, and acid-base workup purification strategies.
Mechanistic Insights & Strategic Design

The coupling of this compound is governed by the interplay between the oxidative addition rate of the C-I bond and the stability of the palladium-carboxylate intermediate.

1.1 The Chemoselectivity Hierarchy

Successful coupling requires the catalyst to discriminate between the C-I bond and the potential for decarboxylation or Heck-type reactivity.

  • Oxidative Addition (Fast): The C-I bond is weak (

    
     kcal/mol) and undergoes rapid oxidative addition to Pd(0), faster than C-Br or C-Cl. This allows the reaction to proceed under milder conditions, preserving the alkene geometry.
    
  • Carboxylate Interference: The free carboxylic acid can protonate the active Pd-aryl species or sequester the base required for transmetallation. Therefore, the reaction must proceed through the carboxylate salt (in situ generated) to prevent catalyst poisoning and ensure sufficient base availability for the boronic acid activation.

1.2 The "Base Tax"

A critical, often overlooked parameter is the stoichiometry of the base.

  • Standard Suzuki: 1.5–2.0 equivalents.

  • This compound: Requires 2.5–3.0 equivalents .

    • 1.0 eq to neutralize the carboxylic acid (forming the soluble carboxylate).

    • 1.5+ eq to activate the arylboronic acid (forming the boronate species).

1.3 Visualization: Catalytic Cycle & Competitive Pathways

The following diagram illustrates the specific catalytic pathway, highlighting the necessity of the carboxylate form.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I Species) Pd0->OxAdd + this compound TransMet Transmetallation (Ar-Pd-Ar' Complex) OxAdd->TransMet + Ar-B(OH)3 / Base Decarb Side Path: Decarboxylation (Avoid Ag salts/High T) OxAdd->Decarb Ag+ or >120°C BaseStep Base Activation (Formation of Carboxylate & Boronate) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Lactone Side Path: Isocoumarin ( via Cyclization) RedElim->Lactone Acidic Workup/Heat

Figure 1: Catalytic cycle for this compound coupling. Note the critical divergence points for decarboxylation and lactonization.

Optimization of Reaction Conditions

Based on empirical data and solubility profiles, the following conditions are recommended for high-throughput success.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Robust, air-stable precursor. The PPh₃ ligands prevent premature precipitation of Pd black.
Alternative Cat. Pd(OAc)₂ + SPhos Use for sterically hindered boronic acids (ortho-substituted).
Base Na₂CO₃ or K₂CO₃ (3.0 eq)Carbonates are mild enough to prevent side reactions but strong enough to activate the boronic acid.
Solvent DME / Water (3:1) Critical: The product is a dicarboxylate salt during reaction. Pure organic solvents (THF, Toluene) will precipitate the intermediate, stopping the reaction. Water is essential for solubility.
Temperature 80 °C Sufficient for turnover; avoids thermal decarboxylation (seen >120 °C).
Atmosphere Nitrogen or ArgonEssential. Oxygen promotes homocoupling of boronic acids.[1]
Detailed Experimental Protocol

Target Synthesis: (E)-3-(4-methoyphenyl)-2-phenylacrylic acid (Example) Scale: 1.0 mmol

3.1 Materials Preparation
  • Substrate: this compound (274 mg, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol)

  • Base: Sodium Carbonate (

    
    ) (318 mg, 3.0 mmol)
    
  • Solvent: Dimethoxyethane (DME, 6 mL) and Deionized Water (2 mL). Degas solvents by sparging with

    
     for 15 mins prior to use.
    
3.2 Step-by-Step Procedure
  • Reactor Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of nitrogen.

  • Reagent Loading: Add this compound, arylboronic acid, and

    
     to the flask.
    
    • Expert Tip: If using Pd(OAc)₂, add it now.[2] If using Pd(PPh₃)₄, wait until after solvent addition to minimize air exposure in solution.

  • Solvent Addition: Add the degassed DME/Water mixture via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive pressure of nitrogen. Seal the flask with a septum or condenser.

  • Reaction: Heat the mixture to 80 °C in an oil bath with vigorous stirring (800 rpm).

    • Monitoring: Check by TLC (mobile phase: 5% MeOH in DCM + 1% Acetic Acid) after 4 hours. The starting iodide should be consumed.

  • Completion: Once complete (typically 4–12 hours), cool the mixture to room temperature.

3.3 Workup & Purification (The "Self-Cleaning" System)

Because the product is a carboxylic acid, we can utilize Acid-Base Extraction to remove non-acidic impurities (catalyst ligands, homocoupled byproducts) without column chromatography.

Workup ReactionMix Crude Reaction Mixture (pH ~9-10, Product is Salt) Wash Wash with EtOAc/Ether (Remove Pd ligands, Homocoupled Boronic Acids) ReactionMix->Wash AqueousLayer Aqueous Layer (Contains Product as Carboxylate) Wash->AqueousLayer Keep Aqueous OrganicWaste Organic Layer (Discard Impurities) Wash->OrganicWaste Discard Acidification Acidify with 1M HCl to pH 2 (Precipitates Product) AqueousLayer->Acidification Extraction Extract with EtOAc (3x) Acidification->Extraction FinalProduct Dry (MgSO4) & Concentrate Pure 2-Arylcinnamic Acid Extraction->FinalProduct

Figure 2: Acid-Base extraction workflow for purification of cinnamic acid derivatives.

Protocol:

  • Dilute reaction mixture with water (10 mL).

  • Wash with Diethyl Ether or Ethyl Acetate (2 x 10 mL). Discard the organic layer. (This removes neutral impurities like

    
     and 
    
    
    
    ).
  • Carefully acidify the aqueous layer with 1 M HCl to pH ~2. Caution: CO₂ evolution will occur.

  • The product usually precipitates as a white/off-white solid.

  • Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: If necessary, recrystallize from EtOH/Water or Toluene.

Troubleshooting & Expert Tips
ProblemDiagnosisSolution
Low Yield (<40%) Incomplete conversion due to catalyst deactivation.Increase catalyst loading to 5 mol%. Ensure solvents are thoroughly degassed (oxygen kills Pd(0)).
Precipitation during reaction Solubility limit of carboxylate salt reached.Add more water (shift ratio to 2:1 DME:Water) or switch to DMF/Water.
Protodeboronation Boronic acid losing boron before coupling.Use a milder base (

) or add the boronic acid in portions.
Product is an Oil Solvent occlusion or impurities.Triturate with cold pentane or hexanes to induce crystallization.
Lactone Formation Spontaneous cyclization to isocoumarin.Avoid strong acids during workup; keep workup cold. If isocoumarin is desired, heat the acid with catalytic

or

.
Advanced Application: Tandem Isocoumarin Synthesis[4]

This compound is a privileged scaffold for the synthesis of isocoumarins (biologically active lactones).

  • Mechanism: Following the Suzuki coupling, the pendant carboxylic acid can attack the alkyne/alkene (if an alkyne was used) or undergo oxidative cyclization.

  • Protocol Modification: To convert the Suzuki product directly to an isocoumarin:

    • Perform Suzuki coupling as above.

    • Do not isolate. Add CuI (10 mol%) and an oxidant (if needed) or simply heat in the presence of

      
       if using 2-haloesters.
      
    • For 2-arylcinnamic acids, electrophilic cyclization (e.g., using

      
      ) yields 4-iodoisocoumarins.
      
References
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Bellina, F., et al. (2005). "Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes." Journal of Organic Chemistry, 70(25), 10420-10425.[3] Link

  • BenchChem. (2025).[4] "Application Notes: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole." Link

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Link

Sources

Application Note: Sonogashira Coupling of 2-Iodocinnamic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira coupling of 2-iodocinnamic acid represents a pivotal transformation in organic synthesis, serving as a gateway to 2-alkynylcinnamic acids and, through subsequent cyclization, biologically active isocoumarins . Unlike standard aryl halide couplings, this substrate presents unique challenges due to the presence of a free carboxylic acid moiety, which can poison palladium catalysts, alter solubility profiles, and induce spontaneous lactonization.

This guide provides two distinct, self-validating protocols:

  • Protocol A (Chemoselective): Optimized for isolating the acyclic 2-alkynylcinnamic acid intermediate.

  • Protocol B (Cascade): Engineered to drive the reaction directly to the isocoumarin scaffold in a one-pot fashion.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge: Free Carboxylic Acids

The primary failure mode in coupling this compound is the interference of the carboxylate group. In basic media (required for Sonogashira), the acid deprotonates (


). The resulting carboxylate anion can:
  • Coordinate to Pd(II): Displacing phosphine ligands and reducing catalytic turnover.

  • Precipitate: Forming insoluble salts with the amine base, hindering mass transfer.

  • Trigger Cyclization: acting as an internal nucleophile attacking the alkyne (5-exo-dig or 6-endo-dig).

The Divergent Pathway

The reaction outcome is controlled by temperature and the nature of the base.

  • Path A (Coupling): At lower temperatures (

    
    C) with mild bases, the oxidative addition of the C-I bond to Pd(0) proceeds, followed by transmetallation with the copper acetylide.
    
  • Path B (Annulation): At elevated temperatures (

    
    C), the pendant carboxylate attacks the activated alkyne (often coordinated to Pd or Cu), leading to 6-endo-dig cyclization to form isocoumarins.
    
Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical bifurcation point between simple coupling and cyclization.

Sonogashira_Mechanism Start This compound (Substrate) OxAdd Oxidative Addition Complex (Pd-II) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Oxidative Add. TransMet Transmetallation Complex OxAdd->TransMet + Cu-Acetylide TransMet->Pd0 Reductive Elim. Prod_Acyclic 2-Alkynylcinnamic Acid (Kinetic Product) TransMet->Prod_Acyclic Path A: <25°C Prod_Cyclic Isocoumarin (Thermodynamic Product) Prod_Acyclic->Prod_Cyclic Path B: >60°C (6-endo-dig)

Figure 1: Catalytic cycle showing the divergence between the acyclic coupling product and the isocoumarin cascade.

Critical Optimization Parameters

ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Robust air-stable precursor. Reduces in situ to Pd(0).[1] PPh₃ ligands stabilize the Pd center against carboxylate poisoning.
Co-Catalyst CuI (2-5 mol%)Essential for transmetallation. Note: High Cu loading accelerates the undesired homocoupling of alkynes (Glaser coupling).
Base Et₃N (Excess, 3-5 equiv)Must neutralize the carboxylic acid (1 eq) AND the hydriodic acid byproduct (1 eq), while maintaining basicity for alkyne activation.
Solvent DMF or THF DMF is superior for solubility of the carboxylate salt. THF is preferred if easier workup is required (lower boiling point).
Atmosphere Argon/Nitrogen Strictly anaerobic. O₂ promotes Glaser coupling (alkyne dimerization) and oxidizes phosphine ligands.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-Alkynylcinnamic Acid

Objective: Isolate the acyclic coupled product without cyclization.

Reagents:

  • This compound (1.0 mmol, 274 mg)

  • Terminal Alkyne (1.2 mmol)[2]

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • CuI (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (4.0 mmol, 0.56 mL)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Workflow:

  • Degassing: Sparge anhydrous THF with Argon for 15 minutes. Critical: Oxygen causes alkyne dimerization.

  • Setup: In a flame-dried Schlenk tube, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvation: Add degassed THF and Et₃N via syringe. The solution should turn clear or slightly cloudy as the ammonium salt forms.

  • Activation: Stir at Room Temperature (20-25°C) for 10 minutes.

  • Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1 + 1% Acetic Acid). Note: The acid prevents streaking on silica.

  • Quench & Workup (Crucial):

    • Dilute with EtOAc (20 mL).

    • Acidify: Carefully wash with 1M HCl until pH ~2. This re-protonates the carboxylate, ensuring it partitions into the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexane/Ethanol is preferred over column chromatography to avoid on-column cyclization.

Protocol B: One-Pot Cascade Synthesis of Isocoumarins

Objective: Drive the reaction to the cyclized isocoumarin product.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Anhydrous DMF (Higher boiling point).

Step-by-Step Workflow:

  • Setup: Combine reagents (Acid, Pd, Cu) in a pressure vial or Schlenk tube.

  • Addition: Add DMF and Et₃N.

  • Reaction: Heat the mixture to 80–100°C for 8–12 hours.

    • Mechanism:[1][3][4][5][6][7][8] The heat promotes the nucleophilic attack of the carboxylate oxygen onto the alkyne (activated by Pd/Cu).

  • Monitoring: TLC will show a less polar spot (Isocoumarin) compared to the intermediate acid.

  • Workup:

    • Dilute with water (excess) and extract with EtOAc.

    • Note: Unlike Protocol A, the product is a lactone (neutral). You can wash with saturated NaHCO₃ to remove unreacted starting acid.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data & Validation

Expected Yields (Reference Range):

Alkyne SubstrateProtocol A (Acyclic Acid)Protocol B (Isocoumarin)
Phenylacetylene85-92%88-95%
1-Octyne78-85%80-88%
TMS-Acetylene80-88%75-82%
3-Butyn-1-ol65-72%70-75%

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by free acid.Increase Et₃N to 5 equiv to ensure full deprotonation.
Glaser Product (Dimer) Oxygen presence.[9]Freeze-pump-thaw degas solvents; check Argon lines.
Mixed Products Partial cyclization.For A: Keep Temp <25°C. For B: Increase Temp >90°C.
Black Precipitate Pd precipitation (Pd black).Add excess PPh₃ (10 mol%) to stabilize the catalyst.

References

  • Larock, R. C., et al. (1999).[7] "Synthesis of Isocoumarins via Pd/C-Mediated Reactions of o-Iodobenzoic Acid with Terminal Alkynes." The Journal of Organic Chemistry. Link

  • Chaudhary, P., et al. (2014). "Substrate scope: synthesis of isocoumarins." ResearchGate. Link

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[10] Journal of Organometallic Chemistry. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Sonogashira Coupling." BenchChem Protocols. Link

  • Organic Chemistry Portal. "Synthesis of Isocoumarins." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deiodination Side Reactions in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in palladium-catalyzed cross-coupling reactions: the undesired deiodination of aryl and vinyl iodide substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate this common side reaction, thereby improving reaction yields and product purity. We will delve into the mechanistic underpinnings of deiodination, provide a structured troubleshooting guide, and offer detailed experimental protocols to systematically address this issue.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding deiodination side reactions.

Q1: What is deiodination and why is it a problem in my Pd-catalyzed reaction?

Deiodination is a reductive side reaction where the iodine atom of your aryl or vinyl iodide starting material is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct instead of your desired cross-coupled product, which ultimately lowers the overall yield and complicates purification.[1]

Q2: What is the primary mechanism behind this unwanted side reaction?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[1] This Pd-H species can then react with the aryl group on the palladium intermediate (Ar-Pd-I) in a process called reductive elimination, which yields the deiodinated arene (Ar-H) and regenerates the palladium catalyst.[1]

Q3: Are certain types of aryl iodides more susceptible to deiodination?

Yes, the tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction.[1] Additionally, electron-deficient aryl halides and particularly N-heterocyclic halides (like those containing pyridine or indole moieties) are more susceptible to deiodination.[1]

Q4: How do reaction conditions like base and solvent contribute to deiodination?

The choice of base and solvent plays a critical role. Strong bases, especially alkoxides, can promote the formation of Pd-H species. Solvents can also act as hydride sources. For instance, alcohols can undergo β-hydride elimination after coordinating to the palladium center. Even seemingly inert solvents like DMF and NMP can decompose at high temperatures to generate species that lead to the formation of reduction products.

Q5: Can the palladium catalyst or ligand choice influence the extent of deiodination?

Absolutely. The nature of the ligand coordinated to the palladium center significantly influences the relative rates of the desired cross-coupling and the undesired deiodination. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often suppress deiodination by promoting the desired reductive elimination of the cross-coupled product.[1]

Troubleshooting Guide

When facing significant deiodination, a systematic approach to troubleshooting is key. The following table outlines common symptoms, their potential causes, and actionable solutions.

Symptom Potential Cause(s) Recommended Solution(s)
High levels of dehalogenated byproduct Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway.[1]Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1]
Wrong Base: The base might be too strong or a source of hydrides.[1]Base Optimization: Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄. Avoid strong alkoxide bases if possible.[1]
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.[1]Solvent Change: Switch to a non-protic solvent like toluene, dioxane, or THF. Ensure the solvent is anhydrous.
Presence of Water: Excessive water can be a source of protons leading to dehalogenation.[1]Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
Reaction is sluggish, leading to more side products Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, particularly with less reactive aryl iodides.Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction.[1]
Slow Transmetalation: The transfer of the organic group from the coupling partner (e.g., boronic acid) to palladium may be the rate-limiting step.[1]Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] Choice of Coupling Partner: Ensure the purity and reactivity of your coupling partner (e.g., boronic acid or ester).[1]
Inconsistent results between batches Reagent Purity: Impurities in the starting materials, catalyst, or ligand can poison the catalyst or lead to side reactions.[2]Purify Reagents: Recrystallize solid starting materials and distill liquid reagents. Ensure the catalyst and ligand are from a reliable source and stored correctly.[2][3]
Air/Moisture Sensitivity: Many palladium catalysts and ligands are sensitive to air and moisture.[2]Strict Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction. Degas solvents thoroughly.[2]

Experimental Protocols & Methodologies

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Ligand Screening to Mitigate Deiodination

Objective: To identify a ligand that favors the desired cross-coupling pathway over deiodination.

Materials:

  • Aryl iodide substrate

  • Coupling partner (e.g., boronic acid)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A selection of ligands (e.g., PPh₃, SPhos, XPhos, an NHC ligand like IPr)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

  • Reaction vials, stir bars, and an inert atmosphere setup

Procedure:

  • In an array of reaction vials under an inert atmosphere, add the aryl iodide, coupling partner, and base.

  • To each vial, add the palladium source and a different ligand, maintaining a consistent Pd:ligand ratio (e.g., 1:2).

  • Add the anhydrous, degassed solvent to each vial.

  • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.

  • Monitor the reactions at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the ratio of the desired product to the deiodinated byproduct.

  • Compare the results to identify the ligand that provides the highest selectivity for the cross-coupled product.

Protocol 2: Base and Solvent Optimization

Objective: To find a combination of base and solvent that minimizes the formation of Pd-H species.

Materials:

  • Aryl iodide substrate

  • Coupling partner

  • Optimal palladium/ligand system (from Protocol 1)

  • A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N)

  • A selection of anhydrous, degassed solvents (e.g., toluene, dioxane, THF, DMF)

  • Reaction vials, stir bars, and an inert atmosphere setup

Procedure:

  • Set up a matrix of reactions in vials under an inert atmosphere, each containing the aryl iodide, coupling partner, and the optimized palladium/ligand system.

  • To each row of vials, add a different base.

  • To each column of vials, add a different solvent.

  • Seal the vials and run the reactions under the previously determined optimal temperature.

  • Monitor the reactions for product formation and deiodination.

  • Analyze the results to identify the base/solvent combination that maximizes the yield of the desired product while minimizing the deiodinated byproduct.

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for effective troubleshooting.

The General Palladium-Catalyzed Cross-Coupling Cycle

The desired reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

The Competing Deiodination Pathway

The deiodination side reaction occurs when a palladium-hydride species intercepts the catalytic cycle.

G cluster_main Main Catalytic Cycle cluster_side Deiodination Side Reaction Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-H(L_n) Hydride Transfer Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Desired Reductive Elimination Pd-H Source Pd-H Source H-Pd(II)-I(L_n) H-Pd(II)-I(L_n) Pd-H Source->H-Pd(II)-I(L_n) Forms Pd-H Ar-H Ar-H Ar-Pd(II)-H(L_n)->Ar-H Undesired Reductive Elimination

Caption: Competing pathways: desired cross-coupling vs. undesired deiodination.

By carefully selecting ligands that accelerate the desired reductive elimination and choosing reaction conditions that minimize the formation of palladium-hydride species, the deiodination side reaction can be effectively suppressed.

References

  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
  • A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF - ResearchGate. Available at: [Link]

  • Proposed mechanism for the palladium-catalyzed ipsoiododecarboxylation of aromatic carboxylic acids. - ResearchGate. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]

  • Cross-Coupling Reactions Guide.
  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. Available at: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions - SciSpace. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. Available at: [Link]

  • Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure | Request PDF - ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. Available at: [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics - ACS Publications. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available at: [Link]

  • Struggling on suzuki couplings : r/Chempros - Reddit. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Solubilizing 2-Iodocinnamic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Solubility, Reactivity, and Workup in Water-Based Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Physicochemical Challenge

2-Iodocinnamic acid (2-ICA) presents a classic "Janus-faced" challenge in aqueous chemistry. While it possesses a hydrophilic carboxylic acid tail (


), its solubility is dominated by the hydrophobic 2-iodostyryl backbone.[1]
  • The Trap: Users often assume that because it is an "acid," it should dissolve in water. It will not. The

    
     of cinnamic acid derivatives typically ranges from 3.8 to 4.5 . In neutral water (
    
    
    
    ), 2-ICA exists in an equilibrium that favors the protonated, insoluble form, especially given the high lipophilicity (
    
    
    ) introduced by the iodine atom.
  • The Solution: Successful deployment in water requires manipulating the ionization equilibrium (pH control) or the interfacial tension (surfactants).

Troubleshooting Modules

Module A: "The solid simply won't dissolve in my aqueous buffer."

Diagnosis: The pH is likely below the Solubility Product Threshold . Even at pH 7, the concentration of the soluble carboxylate anion may not be sufficient to overcome the lattice energy of the solid 2-ICA.

Technical Insight: To achieve thermodynamic solubility, you must drive the equilibrium fully toward the carboxylate salt (


). This requires a pH at least 2 units above the 

.

Recommendation: Aim for pH 8.0–9.0 to ensure

ionization.
Protocol: Preparation of 0.5 M Sodium 2-Iodocinnamate Stock
  • Calculate: Determine the moles of 2-ICA required.

  • Slurry: Suspend the 2-ICA powder in 80% of the final volume of deionized water. It will remain a white suspension.

  • Titrate: Slowly add

    
     or 
    
    
    
    dropwise while stirring vigorously.
    • Checkpoint: Monitor pH.[2] As the pH rises past 5.0, the solution will begin to clear.

    • Caution: Do not overshoot to pH > 12, as this may induce side reactions (e.g., Michael addition of hydroxide) if heated later.

  • Stabilize: Adjust final volume. If the solution remains cloudy at pH 9, add a co-solvent (see Module B).

Module B: "The reaction is sluggish or stalled (Heck/Suzuki Coupling)."

Diagnosis: Phase Heterogeneity. Even if 2-ICA is solubilized as a salt, the coupling partner (e.g., an aryl boronic acid or alkene) and the catalyst (Pd) are likely hydrophobic. The reaction is failing because the reagents are segregated in different "micro-phases."

Technical Insight: Water-based organometallic catalysis relies on the Hydrophobic Effect . You must create a lipophilic nanoreactor (micelle) where the 2-ICA, the catalyst, and the coupling partner can meet.

Visualization: The Micellar Nanoreactor Strategy

MicellarCatalysis cluster_0 Reaction Zone Substrate This compound (Hydrophobic Backbone) Water Bulk Water Phase (Inert Transport Medium) Substrate->Water Insoluble Micelle Micellar Core (High Local Concentration) Substrate->Micelle Encapsulation (Driven by Entropy) Surfactant Surfactant (e.g., TPGS-750-M / SDS) Surfactant->Micelle Self-Assembly (CMC Reached) Product Coupled Product (Ejected or Precipitated) Micelle->Product Catalysis (Pd)

Caption: Micellar catalysis concentrates hydrophobic reactants (2-ICA) and catalysts within a lipophilic core, bypassing bulk water insolubility.[1]

Protocol: Surfactant-Mediated Heck Reaction

Reagents: 2-ICA (1.0 equiv), Acrylate (1.2 equiv),


 (2 mol%), Base (

or

), Surfactant (2 wt% TPGS-750-M or 5 wt% SDS).[1]
  • Dissolve Surfactant: Dissolve the surfactant in degassed water to form a clear micellar solution.

  • Add Reactants: Add 2-ICA and the coupling partner. They may form an emulsion.

  • Catalyst Addition: Add the Pd source.

  • Reaction: Stir vigorously at 40–60°C.

    • Mechanism:[3][4] The surfactant lowers the interfacial tension, allowing the Pd to shuttle between the micelle (where the reaction happens) and the bulk phase.

Module C: "I can't isolate the product; it oils out or won't precipitate."

Diagnosis: "Oiling Out" occurs when the product's melting point is depressed by impurities or solvent traces, causing it to separate as a sticky gum rather than a crystal upon acidification.

Technical Insight: Cinnamic acid derivatives have high lattice energies but can form supersaturated oils.[1] Rapid acidification traps impurities, lowering the melting point.

Decision Tree: Workup Strategy

WorkupLogic Start Reaction Complete? IsSoluble Is Product Soluble at pH 7? Start->IsSoluble Acidify Acidify to pH 2 (HCl) IsSoluble->Acidify Yes (Salt) Form Precipitate Form? Acidify->Form Filter Vacuum Filtration Wash with cold H2O Form->Filter Solid Oil Sticky Oil/Gum Form->Oil Goo/Oil Recryst Redissolve (Heat) Slow Cool Oil->Recryst Option A: Thermodynamic Control Extract Extract w/ EtOAc Dry & Evaporate Oil->Extract Option B: Standard Workup

Caption: Logical workflow for isolating this compound derivatives from aqueous reaction mixtures.

Protocol: Controlled Precipitation (Anti-Oiling)
  • Dilute: Dilute the reaction mixture 1:1 with water to reduce ionic strength.

  • Slow Acidification: While stirring rapidly, add 1 M HCl dropwise .

  • Seed: If the solution turns milky but no solid forms, add a "seed crystal" of the pure product (if available) or scratch the glass wall.

  • Temperature: Cool the mixture to 4°C after the initial cloudiness appears.

    • Critical: Do not add acid to a hot solution; this promotes oiling out.

Comparative Data: Solvent & Base Screening

The following data summarizes solubility and reactivity trends for this compound in various aqueous systems.

Solvent SystemAdditive/BaseSolubility RatingSuitability for ReactionNotes
Pure Water NoneInsoluble PoorOnly surface reaction possible.[1]
Water (pH 9)

High ModerateGood for solubility, but organic coupling partners may crash out.[1]
Water + 20% EtOH NoneModerate Good"Greenish" solvent; improves homogeneity.
2% TPGS-750-M

Emulsion Excellent Micellar catalysis; standard for modern Green Chemistry [1].[1]
Water CyclodextrinHigh SpecializedHost-guest complexation increases apparent solubility [2].[1]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in biological buffers (PBS) at pH 7.4? A: Yes. At pH 7.4, the molecule is predominantly in its ionized carboxylate form (


). However, ensure the concentration does not exceed 10–20 mM, as the hydrophobic iodine atom can induce aggregation or precipitation in high-salt buffers due to the "salting-out" effect.

Q: Why does my solution turn yellow/brown over time? A: Iodinated aromatics are light-sensitive.[1] Photolytic cleavage of the C-I bond can release iodine (


), causing discoloration. Store stock solutions in amber vials and wrap reaction vessels in foil if not performing photochemistry.

Q: I am doing a Heck reaction, but the Pd catalyst precipitates as "Pd black." A: This indicates catalyst decomposition before the reaction cycle is complete. In water, this is often due to a lack of stabilization.

  • Fix: Add a ligand (e.g., triphenylphosphine sulfonated salts) or, more simply, use a surfactant (SDS or TPGS) to stabilize the Pd nanoparticles within the micelle [3].[1]

References

  • Lipshutz, B. H., & Taft, B. R. (2008).[5] "Heck Couplings at Room Temperature in Nanometer Aqueous Micelles." Organic Letters, 10(7), 1329–1332.

  • Hapiot, F., et al. (2007). "Cyclodextrins as Supramolecular Hosts for Organometallic Catalysis in Water." Chemical Reviews, 107(6), 2503–2545.

  • Genêt, J. P., & Savignac, M. (2003). "Recent developments of palladium(0) catalyzed reactions in aqueous medium." Journal of Organometallic Chemistry, 576(1-2), 305-317.

  • PubChem. (2025).[1][6] "this compound Compound Summary." National Library of Medicine.

Sources

Minimizing light sensitivity and photodegradation of 2-iodocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Light Sensitivity & Photodegradation

Audience: Organic Chemists, Process Engineers, and Analytical Scientists.

Executive Summary: The Stability Triad

2-Iodocinnamic acid (2-ICA) presents a unique stability challenge due to the synergistic effect of the alkene moiety and the ortho-iodine substituent. Unlike simple cinnamic acid, 2-ICA is susceptible to three distinct degradation pathways:

  • Geometric Isomerization (

    
    ):  The dominant pathway in solution.
    
  • [2+2] Photocycloaddition (Dimerization): The dominant pathway in the solid state (crystal packing dependent).

  • Photodeiodination: Facilitated by the "Heavy Atom Effect" of iodine, leading to radical formation and irreversible decomposition.

This guide provides self-validating protocols to mitigate these risks during storage, synthesis, and analysis.

Module 1: Storage & Handling (The "Dark Room" Protocol)

Q: My off-white 2-ICA solid has turned yellow/brown after sitting on the bench. Is it still usable? A: The color change indicates surface oxidation and iodine liberation .

  • Diagnosis: If the melting point has dropped significantly (pure trans-2-ICA mp

    
     132-134°C) or if the sample smells faintly metallic/acrid, degradation has occurred.
    
  • The Mechanism: UV light cleaves the weak C–I bond (homolytic cleavage), releasing iodine radicals (

    
    ) which combine to form 
    
    
    
    (brown color).
  • Recovery: Recrystallize from ethanol/water (protected from light). If the color persists, perform a filtration through a short pad of silica gel using 5% MeOH in DCM to remove polymeric species.

Q: What is the "Gold Standard" for storage? A: Follow the Cryo-Dark Protocol :

  • Container: Amber glass vial with a PTFE-lined cap (avoid clear glass wrapped in foil if possible; foil can tear).

  • Atmosphere: Argon backfill is superior to Nitrogen (Argon is heavier than air and blankets the solid more effectively against oxidative radical propagation).

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic energy available for the lattice vibrations required for solid-state dimerization.

Module 2: Synthesis & Reaction Optimization

Q: I am using 2-ICA in a Heck coupling, but yields are inconsistent. Could light be the variable? A: Yes. The cis-isomer (


-2-ICA) is often less reactive or forms a different palladacycle intermediate due to steric clash between the carboxylic acid and the ortho-iodine.
  • The Fix: Implement the Red-Light Rule .

    • Cinnamic acid derivatives absorb strongly in the UV-A/B region (250–320 nm).

    • Standard fluorescent lab lights emit UV spikes.

    • Action: Cover reaction flasks with aluminum foil before adding the catalyst. If visual monitoring is required, use a red LED safelight (>600 nm), which lacks the energy to trigger the

      
       transition.
      

Q: Does solvent choice affect photostability during reaction setup? A: Drastically.

  • Protic Solvents (MeOH, EtOH): Stabilize the zwitterionic excited states, often accelerating isomerization.

  • Non-Polar Solvents (Hexane, Toluene): Generally slow down isomerization but may promote dimerization if concentration is high.

  • Recommendation: If your reaction allows, use degassed aprotic polar solvents (DMF, DMSO) and keep the setup in the dark.

Module 3: Analytical Troubleshooting (HPLC & NMR)

Q: My HPLC chromatogram shows a "split" peak for the starting material. Is my column failing? A: This is likely On-Column Isomerization .

  • Scenario: You prepared the sample in clear glass and left it in the autosampler tray under ambient light.

  • Validation: Run the sample immediately after preparation in the dark. If the peak is single, the previous split was light-induced

    
     conversion.
    
  • Note: The

    
    -isomer typically elutes earlier on reverse-phase (C18) columns due to higher polarity and smaller hydrodynamic volume compared to the planar 
    
    
    
    -isomer.

Q: How do I distinguish the isomers by NMR? A: Check the Coupling Constants (


-values)  of the vinylic protons.
  • 
    -isomer (Trans): 
    
    
    
    .
  • 
    -isomer (Cis): 
    
    
    
    .
  • Visual Check: The

    
    -isomer vinyl proton signals will shift upfield (lower ppm) due to the shielding effect of the twisted aromatic ring.
    
Module 4: Mechanistic Visualization
Figure 1: The Photodegradation Cascade

This diagram illustrates the competing pathways when 2-ICA is exposed to UV light. Note that the "Heavy Atom Effect" of Iodine increases Intersystem Crossing (ISC), making the Triplet State (


) highly accessible.

Photodegradation cluster_0 Ground State cluster_1 Excited States (UV Absorption) cluster_2 Degradation Products Trans Trans-2-ICA (Stable E-Isomer) S1 Singlet State (S1) Short-lived Trans->S1 hv (UV) T1 Triplet State (T1) (Promoted by Iodine) S1->T1 Intersystem Crossing (Heavy Atom Effect) Dimer Truxinic/Truxillic Acid Dimers (Solid State Only) S1->Dimer [2+2] Cycloaddition (Solid State < 4.2 Å) Cis Cis-2-ICA (Z-Isomer) T1->Cis Bond Rotation (Solution) Radical De-iodinated Products + Free Iodine (I2) T1->Radical Homolytic C-I Cleavage Cis->Trans Thermal/hv

Caption: Figure 1. The iodine atom facilitates access to the Triplet State (


), accelerating isomerization and radical cleavage pathways.
Figure 2: The "Safe Handling" Workflow

A self-validating decision tree for researchers handling 2-ICA.

HandlingWorkflow Start Start: 2-ICA Handling State Physical State? Start->State Solid Solid State->Solid Solution Solution State->Solution SolidCheck Check Appearance: White/Off-White? Solid->SolidCheck Solvent Select Solvent: Degassed? Solution->Solvent Yellow Yellow/Brown: Recrystallize (EtOH) SolidCheck->Yellow No White White: Proceed SolidCheck->White Yes Yellow->White Synthesis Reaction Setup: Argon + Red Light White->Synthesis Light Lighting: Amber Glass + Foil Solvent->Light Light->Synthesis Analysis HPLC/NMR: Run Immediately Light->Analysis

Caption: Figure 2. Operational workflow to prevent photodegradation artifacts during experimental setup.

Comparative Data: Solvent & Light Effects
VariableConditionStability Impact on 2-ICARecommendation
Light Source Standard FluorescentHigh Risk: Rapid

isomerization (mins).
Prohibited
Red LED (>600 nm)Safe: Energy below absorption threshold.Recommended
SunlightCritical Failure: Rapid dimerization & oxidation.Prohibited
Solvent Water/AlcoholsModerate Risk: Stabilizes polar transition states.Use fresh/degassed
Benzene/HexaneLower Risk: Slower isomerization kinetics.Preferred for storage
State Crystalline SolidRisk: [2+2] Dimerization (lattice dependent).Store at -20°C
Amorphous SolidHigh Risk: Surface oxidation/iodine loss.Keep under Argon
References
  • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000.

    • Establishes the "Schmidt Rules" for solid-state dimeriz
  • Görner, H., & Kuhn, H. J. (1995). Cis-Trans Photoisomerization of Stilbenes and Stilbene-Like Molecules. Advances in Photochemistry, 19, 1-117.

    • Detailed mechanism of E-Z isomerization in cinnamic acid deriv
  • BenchChem Technical Support. (2025). Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. BenchChem Technical Guides.

    • Provides specific protocols for iodine-carbon bond stability and handling.
  • Koshima, H., et al. (1997). Solid-State Photodimerization of Cinnamic Acid Derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 107(1-3), 249-254.

    • Discusses the specific crystal packing requirements for photodimeriz

Navigating the Separation of Cis- and Trans-2-Iodocinnamic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful separation of geometric isomers is a critical step in chemical synthesis and drug development, ensuring the desired therapeutic efficacy and safety profile of a molecule. This guide provides an in-depth technical resource for overcoming the challenges associated with the separation of cis- and trans-2-iodocinnamic acid isomers. As Senior Application Scientists, we offer not just protocols, but the underlying principles and troubleshooting strategies to empower your research.

Understanding the Isomers: Key Physicochemical Differences

The separability of cis- and trans-2-iodocinnamic acid hinges on the distinct spatial arrangement of the substituents around the carbon-carbon double bond. This geometric difference gives rise to variations in their physical and chemical properties, which can be exploited for their separation.

  • Polarity: The cis-isomer, with both the carboxyl and iodo-phenyl groups on the same side of the double bond, generally exhibits a higher net dipole moment and is therefore more polar than the more symmetric trans-isomer.

  • Melting Point: The trans-isomer typically has a higher melting point. Its more linear structure allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.

  • Solubility: Due to the differences in polarity and crystal lattice energy, the two isomers will exhibit differential solubility in various solvents. The more polar cis-isomer is generally more soluble in polar solvents, while the less polar trans-isomer tends to be more soluble in non-polar solvents.[1][2]

  • Spectroscopic Properties: The vinylic protons of the cis- and trans-isomers have distinct chemical shifts and coupling constants in ¹H NMR spectroscopy, which is a key tool for their identification and quantification.[3][4][5]

Propertytrans-2-Iodocinnamic Acid (Expected)cis-2-Iodocinnamic Acid (Expected)Rationale
PolarityLowerHigherThe trans isomer has a more symmetrical structure, leading to a lower net dipole moment.
Melting PointHigherLowerThe more linear trans isomer packs more efficiently into a crystal lattice.
SolubilityMore soluble in non-polar solventsMore soluble in polar solvents"Like dissolves like" principle based on polarity differences.[1][2]
¹H NMR (Vinylic Protons)Larger coupling constant (J ≈ 16 Hz)Smaller coupling constant (J ≈ 10-12 Hz)The dihedral angle between the vinylic protons is different.[3][4]

Troubleshooting Guide: Common Issues and Solutions in Isomer Separation

This section addresses specific problems you might encounter during the separation of cis- and trans-2-iodocinnamic acid and provides actionable solutions based on established chemical principles.

Fractional Crystallization

Problem 1: Poor or no crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated, or the concentration of the desired isomer is too low.

  • Solution:

    • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the solute.[6]

    • Induce crystallization:

      • Seeding: Add a small crystal of the pure desired isomer to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create a rough surface that can promote nucleation.

    • Solvent System Optimization: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find a system where the desired isomer has low solubility at low temperatures, while the other isomer remains in solution.

Problem 2: Co-precipitation of both isomers.

  • Possible Cause: The solubility difference between the two isomers in the chosen solvent is not significant enough. The cooling rate is too fast, leading to the trapping of impurities (the other isomer) in the crystal lattice.[7]

  • Solution:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. This promotes the formation of larger, purer crystals.[7]

    • Solvent Screening: Test a range of solvents with varying polarities. For example, since trans-2-iodocinnamic acid is less polar, a solvent of intermediate polarity might selectively crystallize it, leaving the more polar cis-isomer in the mother liquor.

    • Recrystallization: Perform one or more recrystallization steps on the obtained solid to improve its purity.[6]

Problem 3: Low yield of the desired isomer.

  • Possible Cause: A significant amount of the target isomer remains dissolved in the mother liquor.

  • Solution:

    • Second Crop Crystallization: Collect the mother liquor from the first crystallization, concentrate it, and cool it again to obtain a second batch of crystals.[6] Note that the purity of the second crop may be lower and might require further purification.

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Using an excessive amount of solvent will result in a lower recovery.

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or no separation of the isomer peaks.

  • Possible Cause: The mobile phase composition is not optimal for resolving the two isomers on the chosen stationary phase. The stationary phase is not appropriate for the separation.

  • Solution:

    • Mobile Phase Optimization:

      • Reversed-Phase HPLC (e.g., C18 column): Since the cis-isomer is more polar, it will elute earlier. To improve separation, you can:

        • Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of both isomers and may improve resolution.

        • Adjust the pH of the aqueous component of the mobile phase. Since the analytes are carboxylic acids, their retention can be manipulated by suppressing or promoting their ionization. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.[8]

      • Normal-Phase HPLC (e.g., silica column): The elution order will be reversed, with the less polar trans-isomer eluting first. Adjust the ratio of the non-polar and polar organic solvents in the mobile phase to optimize the separation.

    • Column Selection: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a cyano-bonded phase, might provide the necessary resolution.

Problem 2: Peak tailing, especially for the carboxylic acids.

  • Possible Cause: Undesirable interactions between the acidic analyte and the silica support of the stationary phase.

  • Solution:

    • Mobile Phase Additives: Add a small amount of a competing acid, such as 0.1% TFA or formic acid, to the mobile phase. This will protonate the free silanol groups on the silica surface, reducing their interaction with the acidic analyte.[8]

    • Use of an End-Capped Column: Employ a column that has been "end-capped," meaning the residual silanol groups have been chemically deactivated.

Problem 3: Isomerization on the column.

  • Possible Cause: The analytical conditions (e.g., mobile phase, temperature) are promoting the conversion of one isomer to the other.

  • Solution:

    • Work in the dark or use a UV-protective vial: Since cinnamic acids can undergo photoisomerization, protecting the sample from light is crucial.

    • Control Temperature: Run the separation at a controlled, and if necessary, lower temperature to minimize thermally induced isomerization.

Photochemical Isomerization

Problem 1: Low conversion of the trans- to the cis-isomer.

  • Possible Cause: Insufficient irradiation time, inappropriate wavelength of the UV source, or quenching of the excited state.

  • Solution:

    • Optimize Irradiation Time: Monitor the reaction over time using HPLC or ¹H NMR to determine the optimal irradiation period to reach a photostationary state.

    • Select the Correct UV Source: The UV lamp should emit at a wavelength that is strongly absorbed by the trans-isomer.

    • Solvent Choice: The solvent should be transparent at the irradiation wavelength and should not quench the excited state of the molecule.

Problem 2: Formation of byproducts, such as dimers.

  • Possible Cause: High concentration of the starting material, which can lead to intermolecular reactions like [2+2] cycloadditions.

  • Solution:

    • Use Dilute Solutions: Perform the photoisomerization in a dilute solution to minimize the probability of intermolecular reactions.

    • Control Temperature: Lowering the temperature can sometimes disfavor side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the separated cis- and trans-2-iodocinnamic acid isomers?

A1: ¹H NMR spectroscopy is the most definitive method. The key diagnostic is the coupling constant (J-value) between the two vinylic protons. The trans-isomer will exhibit a larger coupling constant (typically around 16 Hz), while the cis-isomer will have a smaller coupling constant (around 10-12 Hz).[3][4] Additionally, the chemical shifts of the vinylic and aromatic protons will differ between the two isomers.

Q2: I have a mixture of the two isomers. Which separation technique should I try first?

A2: For small-scale separation and purification for analytical purposes, High-Performance Liquid Chromatography (HPLC) is generally the most effective and versatile method, offering high resolution and the ability to quantify the isomers.[9] For larger-scale separations, fractional crystallization can be a more practical and economical approach, provided a suitable solvent system can be identified.

Q3: My synthesis is expected to yield the trans-isomer. How can I obtain the cis-isomer?

A3: The most common method to obtain the cis-isomer is through photochemical isomerization of the more stable trans-isomer.[5] This involves dissolving the trans-isomer in a suitable solvent and irradiating the solution with UV light. The resulting mixture of cis and trans isomers will then need to be separated using a technique like HPLC or fractional crystallization.

Q4: What is the underlying principle of fractional crystallization for separating these isomers?

A4: Fractional crystallization separates compounds based on differences in their solubility at a given temperature in a specific solvent. The process involves dissolving the mixture of isomers in a minimum amount of a hot solvent in which both are soluble. As the solution is slowly cooled, the less soluble isomer will crystallize out first, while the more soluble isomer remains in the solution (the mother liquor). The purity of the crystals can be improved by repeated crystallization.

Q5: Can I use Gas Chromatography (GC) to separate these isomers?

A5: Direct GC analysis of carboxylic acids can be challenging due to their low volatility and potential for thermal degradation or dimerization in the injector port. However, it may be possible to analyze them by GC after derivatization to more volatile esters (e.g., methyl esters). The separation would then depend on the different interactions of the derivatized isomers with the GC column stationary phase.

Experimental Workflow Visualizations

Fractional Crystallization Workflow

start Mixture of cis- and trans-isomers dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Slowly cool to room temperature, then in an ice bath dissolve->cool filter Filter to separate crystals from mother liquor cool->filter crystals Crystals (enriched in one isomer) filter->crystals mother_liquor Mother Liquor (enriched in the other isomer) filter->mother_liquor recrystallize Recrystallize for higher purity crystals->recrystallize concentrate Concentrate mother liquor mother_liquor->concentrate pure_isomer_1 Pure Isomer 1 recrystallize->pure_isomer_1 second_crop Cool for a second crop of crystals concentrate->second_crop isomer_2 Isomer 2 (may require further purification) second_crop->isomer_2

Caption: Workflow for separating isomers by fractional crystallization.

HPLC Separation Workflow

sample_prep Prepare sample solution in mobile phase inject Inject onto HPLC column sample_prep->inject separation Isocratic or gradient elution inject->separation detection UV Detector separation->detection chromatogram Chromatogram with separated peaks detection->chromatogram fraction_collection Collect fractions corresponding to each peak chromatogram->fraction_collection isomer_1 Pure Isomer 1 fraction_collection->isomer_1 isomer_2 Pure Isomer 2 fraction_collection->isomer_2

Caption: General workflow for isomer separation using HPLC.

Photoisomerization Workflow

start Pure trans-isomer dissolve Dissolve in a UV-transparent solvent start->dissolve irradiate Irradiate with UV light dissolve->irradiate monitor Monitor reaction progress (HPLC/NMR) irradiate->monitor photostationary_state Photostationary state reached (mixture of cis and trans) monitor->photostationary_state separate Separate isomers (HPLC or Crystallization) photostationary_state->separate cis_isomer Pure cis-isomer separate->cis_isomer trans_isomer Recovered trans-isomer separate->trans_isomer

Caption: Workflow for obtaining the cis-isomer via photoisomerization.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13:674. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Iodocinnamic acid (CAS 1643-34-1). Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. (n.d.). [Source document not publicly available].
  • bioRxiv. (2024, May 21). Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using. [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved February 20, 2026, from [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. (n.d.). [Source document not publicly available].
  • AOCS. (2019, July 23). Dry Fractionation. [Link]

  • Ataman Kimya. (n.d.). CINNAMIC ACID. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). cis-Cinnamic acid. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. [Link]

  • PubChem. (n.d.). 4-Iodocinnamic acid. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 7). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4F: Second Crop Crystallization. [Link]

  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents. [Link]

  • Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • YouTube. (2020, June 9). Fractional Crystallisation Intro Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4F: Second Crop Crystallization. [Link]

  • MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4F: Second Crop Crystallization. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.